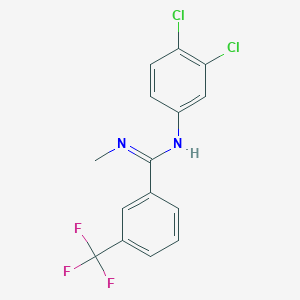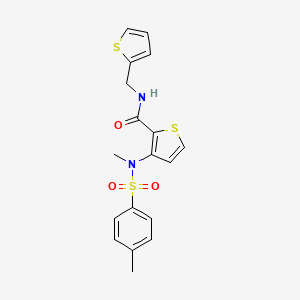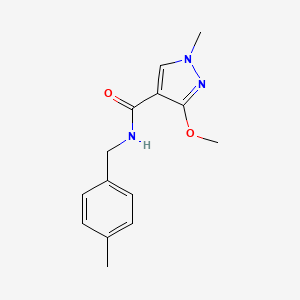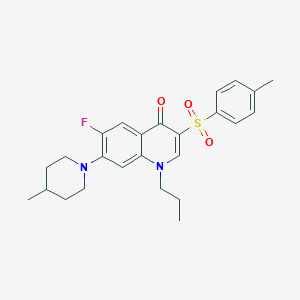![molecular formula C18H20ClN5S B3017920 1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine CAS No. 872861-83-1](/img/structure/B3017920.png)
1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological properties, particularly as inhibitors of cell proliferation and as potential therapeutic agents in various diseases. The pyrazolo[3,4-d]pyrimidine nucleus is an attractive scaffold for the preparation of adenosine receptor antagonists and has been explored for its antiproliferative and proapoptotic activities in cancer cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the functionalization of the core structure to enhance biological activity and solubility. In one study, the C(5) position was functionalized with a salifiable moiety to improve water solubility at low pH, although solubility at physiological pH remained poor . Another approach involved the synthesis of new derivatives that showed potent antiproliferative effects by interfering with the phosphorylation of Src, a protein associated with cancer cell growth .
Molecular Structure Analysis
Molecular modeling studies have been instrumental in understanding the structure-activity relationships and selectivity profiles of pyrazolo[3,4-d]pyrimidine derivatives. These studies help rationalize how the compounds interact with their targets at the molecular level, which is crucial for the design of more potent and selective inhibitors .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of a piperidinyl ring can lead to the formation of stable, water-soluble salts, which are suitable for intravenous infusion . Additionally, the reaction of pyrazole derivatives with various amines can yield compounds with diverse biological activities, including platelet antiaggregating activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, are critical for their biological efficacy and potential therapeutic application. The hydrochloride salt of a piperidinyl derivative demonstrated high solubility at physiological pH, which is advantageous for drug formulation . The crystal structures of these compounds, as well as their non-covalent interactions, such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), contribute to their stability and reactivity .
科学的研究の応用
Dopamine D4 Receptor Ligands
A study by Rowley et al. (1997) investigated 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand for human dopamine D4 receptors. This compound showed nanomolar antagonist activity with significant selectivity over D2 and D3 receptors, indicating its potential as a target for developing treatments related to dopamine-associated disorders (Rowley et al., 1997).
Human A₃ Adenosine Receptor Antagonists
Baraldi et al. (2012) explored water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. Their research led to the development of compounds with good water solubility at physiological pH, showing potential for intravenous infusion as receptor antagonists (Baraldi et al., 2012).
Antiviral and Antitumor Agents
El-Subbagh et al. (2000) synthesized a series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines with potential antiviral and antitumor activities. Their findings highlighted the therapeutic possibilities of these compounds in treating viral infections and cancer (El-Subbagh et al., 2000).
Antimicrobial Activity
Antimicrobial activities of derivatives of pyrazolo[3,4-d]pyrimidine were reported by Ghorab et al. (2004), who synthesized compounds with amino acid, imidazole, and sulfonamide moieties. Some of these compounds exhibited antimicrobial activity comparable to standard antibiotics, showcasing their potential in antimicrobial therapy (Ghorab et al., 2004).
作用機序
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5S/c19-14-5-4-6-15(11-14)24-17-16(12-22-24)18(21-13-20-17)25-10-9-23-7-2-1-3-8-23/h4-6,11-13H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMXNNVCZGEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)
![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)





![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3017856.png)

